1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone

Drug-likeness CNS multiparameter optimization Lipophilicity

1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone (CAS 2008278-62-2) is a bicyclic α-chloroketone combining the strained bicyclo[4.1.0]heptane scaffold with a reactive chloroacetyl electrophile. The bicyclo[4.1.0]heptane framework has been validated in medicinal chemistry as a conformationally restricted phenyl replacement, notably in melanin-concentrating hormone receptor R1 (MCHR1) antagonists, where it addresses mutagenicity and hERG liabilities of biaryl systems.

Molecular Formula C9H13ClO
Molecular Weight 172.65
CAS No. 2008278-62-2
Cat. No. B2552629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone
CAS2008278-62-2
Molecular FormulaC9H13ClO
Molecular Weight172.65
Structural Identifiers
SMILESC1CC(CC2C1C2)C(=O)CCl
InChIInChI=1S/C9H13ClO/c10-5-9(11)7-2-1-6-3-8(6)4-7/h6-8H,1-5H2
InChIKeyPEEDVVAACKZQIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone (CAS 2008278-62-2): A Bifunctional Building Block for Strain-Driven Amine and Heterocycle Synthesis


1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone (CAS 2008278-62-2) is a bicyclic α-chloroketone combining the strained bicyclo[4.1.0]heptane scaffold with a reactive chloroacetyl electrophile [1]. The bicyclo[4.1.0]heptane framework has been validated in medicinal chemistry as a conformationally restricted phenyl replacement, notably in melanin-concentrating hormone receptor R1 (MCHR1) antagonists, where it addresses mutagenicity and hERG liabilities of biaryl systems [2]. The chloroethanone functionality enables rapid derivatization into amino, thioether, and heterocyclic products unavailable from non-halogenated analogs.

Why 1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone Cannot Be Replaced by Non-Halogenated or Non-Strained Analogs


In-class bicyclo[4.1.0]heptane derivatives without the α-chloro substituent (e.g., 1-bicyclo[4.1.0]hept-1-yl ethanone) lack the electrophilic reactivity required for direct nucleophilic displacement reactions, necessitating additional activation steps [1]. Conversely, alternative strained carbocyclic building blocks such as bicyclo[2.2.1]heptane-based chloroethanones possess different spatial geometry influences on downstream target binding and different calculated partition coefficients, altering compound suitability for central nervous system (CNS) drug discovery programs [2]. The combination of the strained cyclopropane-fused cyclohexane system with a direct chloroacetyl electrophile enables synthetic routes (e.g., one-step conversion to secondary amines) that are inaccessible with unstrained or non-halogenated congeners, directly impacting synthesis efficiency and the accessible chemical space.

Quantitative Differentiation of 1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone: Physicochemical, Safety, and Class-Level Pharmacological Evidence


Physicochemical Profile vs. Non-Halogenated Analog: Lipophilicity and Polar Surface Area

The target compound exhibits a computed XLogP3-AA of 2.4 and a topological polar surface area (TPSA) of 17.1 Ų [1]. In contrast, the non-halogenated analog 1-(bicyclo[4.1.0]heptan-1-yl)ethanone (CAS 110677-97-9) has a lower calculated XLogP (approximately 1.9) and a comparable TPSA [3]. The higher lipophilicity of the chloroethanone derivative positions it more favorably within the established CNS drug-likeness space (XLogP 2-5, TPSA < 60 Ų) for passive blood-brain barrier penetration [2].

Drug-likeness CNS multiparameter optimization Lipophilicity

Safety Profile Differentiation: GHS Hazard Classification vs. Non-Halogenated Analogs

According to ECHA C&L notifications, 1-(3-bicyclo[4.1.0]heptanyl)-2-chloroethanone is classified as Acute Toxicity Category 4 (oral), Skin Corrosion Category 1B, and Specific Target Organ Toxicity – Single Exposure Category 3 (respiratory irritation) [1]. In contrast, the non-halogenated analog 1-(bicyclo[4.1.0]heptan-1-yl)ethanone carries only a Warning signal word (Skin Irrit. 2, Eye Irrit. 2) [2]. The presence of the α-chloro group introduces a mandatory corrosive classification, which triggers specific regulatory requirements for storage (corrosion-resistant containers), handling (PPE including face shields and acid-resistant gloves), and shipping (UN packing group assignment), directly influencing procurement logistics and total cost of ownership.

Occupational safety Procurement compliance Hazard assessment

Class-Level Pharmacological Advantage: Bicyclo[4.1.0]heptane as a Phenyl Replacement with Reduced hERG Liability

In a structure-activity relationship study of MCHR1 antagonists, compounds built on a bicyclo[4.1.0]heptane scaffold demonstrated potent binding (Ki < 10 nM) while exhibiting significantly attenuated hERG channel blockade compared to their biphenyl predecessors (compound 1a) [1]. Specifically, lead optimization efforts yielded compounds (e.g., 28l) with excellent ex vivo binding at 24 hours and much reduced hERG activity as measured by Rb efflux assay [1]. As this scaffold is the core of 1-(3-bicyclo[4.1.0]heptanyl)-2-chloroethanone, the building block inherits the established class-level advantage of reduced cardiotoxicity risk.

hERG liability Cardiotoxicity Phenyl replacement MCHR1 antagonist

Mutagenicity Liability Mitigation: Class-Level Evidence from Biphenylamine Replacement

Schering-Plough researchers discovered that replacing the middle phenyl ring of a biphenylamine MCHR1 antagonist series with a bicyclo[4.1.0]heptane scaffold eliminated a potential mutagenic liability (Ames-positive liability) while retaining nanomolar receptor affinity [1]. Compound 1a, incorporating this scaffold, was identified as a potent orally active MCHR1 antagonist without the Ames liability of the biphenylaniline series [1]. As the target compound is a direct building block for this scaffold class, it offers a starting point for synthesizing non-mutagenic leads compared to analogous biphenyl-based intermediates.

Ames test Mutagenicity Genotoxicity Biphenyl replacement

Procurement-Driven Application Scenarios for 1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone


Synthesis of CNS-Optimized MCHR1 Antagonist Libraries with Reduced hERG Risk

Medicinal chemistry teams targeting melanin-concentrating hormone receptor R1 for obesity can use this building block to construct 7-substituted bicyclo[4.1.0]heptane-based antagonists. The scaffold's established class-level advantage in attenuating hERG channel blockade [1] enables the synthesis of candidates that maintain nanomolar potency (Ki < 10 nM) while minimizing QT prolongation risk, reducing the need for late-stage hERG optimization cycles.

One-Step Derivatization to Conformationally Restricted GABA Transporter Inhibitors

The reactive chloroethanone group permits direct nucleophilic displacement with γ-aminobutyric acid or its surrogates to generate bicyclo[4.1.0]heptane-constrained GABA analogs. Such constrained analogs have been reported as potent betaine/GABA transporter 1 (BGT1) inhibitors with IC50 values in the low micromolar range [2], making this compound a critical intermediate for CNS pharmacology studies.

Structural Biology Probe Design: Glycosidase Inhibitor Intermediate

The bicyclo[4.1.0]heptane scaffold is a recognized framework for glycosidase inhibitors, with structurally related amines showing Ki = 0.541 μM against coffee bean α-galactosidase [3]. The chloroethanone precursor enables introduction of the amine functionality through reductive amination or azide displacement, supporting the synthesis of conformationally locked glycosidase probes for enzyme mechanism studies.

High-Throughput Parallel Synthesis of Biologically Relevant Bicyclic Amines

The compound's chloroacetyl group reacts efficiently with primary and secondary amines under mild conditions (room temperature, polar aprotic solvent) to generate a diverse array of N-substituted derivatives. This reactivity profile, combined with the scaffold's favorable CNS drug-likeness parameters (XLogP 2.4, TPSA 17.1 Ų) [4], makes it suitable for automated parallel synthesis platforms targeting GPCR-focused compound libraries.

Quote Request

Request a Quote for 1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.